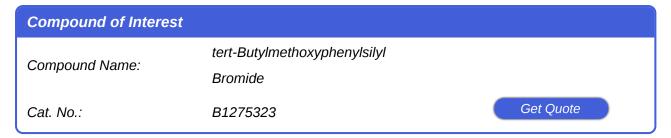


Technical Guide: tert-Butylmethoxyphenylsilyl Bromide (CAS: 94124-39-7)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butylmethoxyphenylsilyl Bromide**, a versatile silylating agent employed in organic synthesis. The information is curated for professionals in research and development, with a focus on its applications in the synthesis of complex molecules, including those with therapeutic potential.

Chemical and Physical Properties

tert-Butylmethoxyphenylsilyl Bromide is a valuable reagent for the introduction of a sterically hindered silyl ether protecting group. Its key properties are summarized in the table below.



| Property | Value |
|--------------------------|---|
| CAS Number | 94124-39-7 |
| Molecular Formula | C11H17BrOSi |
| Molecular Weight | 273.25 g/mol |
| Appearance | Colorless to nearly colorless clear liquid |
| Purity | >96.0% (GC) |
| Boiling Point | 102 °C at 1 mmHg |
| Density | 1.22 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.52 |
| Synonyms | Bromo-tert-butylmethoxyphenylsilane, tert- Butylmethoxyphenylbromosilane |

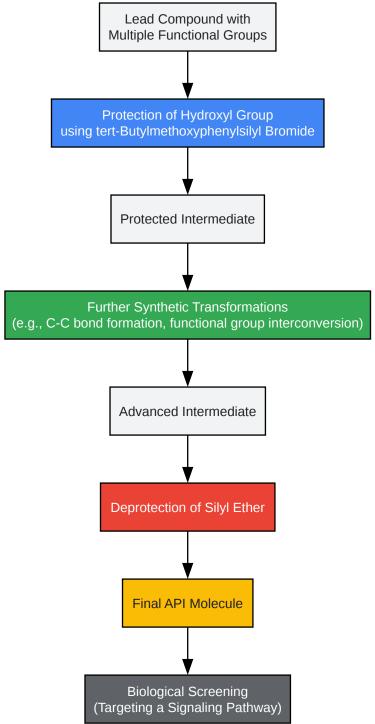
Applications in Organic Synthesis and Drug Development

The primary application of **tert-Butylmethoxyphenylsilyl Bromide** is in the protection of hydroxyl groups. The resulting tert-butylmethoxyphenylsilyl (TBMPS) ether is stable under a range of reaction conditions, yet can be removed when necessary. This protecting group strategy is fundamental in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The steric bulk of the tert-butyl group and the electronic properties of the methoxyphenyl group influence the reactivity and stability of the silyl ether, offering a unique profile compared to other common silylating agents.[1][2] In the context of drug development, the use of such protecting groups is a critical step in the synthetic route to novel therapeutic agents. While **tert-Butylmethoxyphenylsilyl Bromide** does not directly interact with biological signaling pathways, it is an enabling tool for the synthesis of molecules that do. The workflow below illustrates the role of a silylating agent in a drug discovery and development process.



Conceptual Workflow: Silylating Agents in Drug Development



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Caption: Role of silylating agents in a synthetic drug discovery workflow.



Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

The following is a general protocol for the silylation of a primary alcohol using **tert-Butylmethoxyphenylsilyl Bromide**. This procedure is based on established methods for silyl ether formation and should be adapted and optimized for specific substrates.

Materials:

- Primary alcohol
- tert-Butylmethoxyphenylsilyl Bromide
- Anhydrous N,N-Dimethylformamide (DMF)
- Imidazole
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add **tert-Butylmethoxyphenylsilyl Bromide** (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the mixture with diethyl ether (3 x 20 mL).







- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylmethoxyphenylsilyl ether.

The workflow for this experimental procedure is depicted below.



Dissolve alcohol and imidazole in anhydrous DMF at 0°C Add tert-Butylmethoxyphenylsilyl Bromide Stir at room temperature (12-24h) Monitor by TLC Quench with water Extract with diethyl ether Wash with NaHCO3 (aq) and brine Dry, filter, and concentrate Purify by flash chromatography Protected Alcohol

Experimental Workflow: Silylation of a Primary Alcohol

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Caption: Step-by-step workflow for the protection of an alcohol.



Spectral Data

While a comprehensive set of publicly available spectra for **tert-Butylmethoxyphenylsilyl Bromide** is limited, the following table summarizes expected and reported spectral information.

| Technique | Data |
|-------------------------------|---|
| ¹ H NMR | Expected peaks for tert-butyl protons (singlet, ~1.0-1.2 ppm), methoxy protons (singlet, ~3.7-3.9 ppm), and phenyl protons (multiplet, ~7.2-7.8 ppm). |
| ¹³ C NMR | Expected signals for tert-butyl carbons, methoxy carbon, and aromatic carbons. |
| FT-IR | Characteristic peaks for Si-O-C stretching, C-H stretching (aliphatic and aromatic), and aromatic C=C bending. |
| Mass Spectrometry (Predicted) | Predicted m/z for adducts include [M+H]+: 273.03048, [M+Na]+: 295.01242, and [M-H]-: 271.01592.[3] |

Safety and Handling

tert-Butylmethoxyphenylsilyl Bromide is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

- H290: May be corrosive to metals.
- H314: Causes severe skin burns and eye damage.

Precautionary Statements:

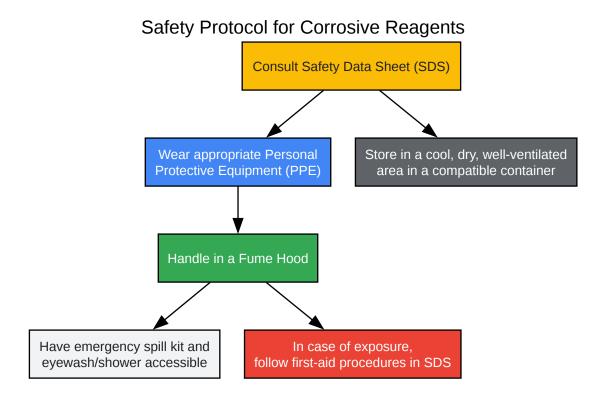
- P234: Keep only in original container.
- P260: Do not breathe dust/fume/gas/mist/vapors/spray.



- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.
 Rinse skin with water/shower.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P405: Store locked up.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this reagent.

The logical relationship for handling a corrosive chemical is outlined in the diagram below.



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